N-(4-ethoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide
Description
Properties
IUPAC Name |
N-(4-ethoxy-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c1-2-19-9-4-3-5-11-12(9)15-14(21-11)16-13(17)10-8-18-6-7-20-10/h3-5,8H,2,6-7H2,1H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLYATUUOXNOFSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=COCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide typically involves multi-step reactions. One common method includes the condensation of 4-ethoxybenzo[d]thiazole with appropriate dioxine derivatives under controlled conditions. The reaction is often catalyzed by acids or bases, and the temperature and solvent used can significantly affect the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to streamline the process and reduce production time .
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Catalysts such as palladium or platinum, solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:
- Antimicrobial Properties : Research indicates that derivatives of thiazoles, including those with dioxine moieties, have shown significant antibacterial potency. For instance, compounds similar to N-(4-ethoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide have demonstrated effectiveness against Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics like ampicillin and streptomycin .
- Antitumor Activity : The presence of the benzothiazole moiety is linked to anticancer properties. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX), which are crucial in the inflammatory response. This suggests potential applications in treating inflammatory diseases .
Case Studies and Research Findings
Several studies highlight the potential applications of this compound:
Case Study 1: Antibacterial Efficacy
In a study examining various thiazole derivatives, this compound was found to have minimum inhibitory concentration (MIC) values significantly lower than standard antibiotics against pathogens like Staphylococcus aureus and Escherichia coli .
Case Study 2: Anticancer Activity
A series of experiments demonstrated that compounds structurally related to this compound inhibited the growth of various cancer cell lines in vitro. The study reported that these compounds induced apoptosis through caspase activation pathways .
Table 1: Biological Activities of Related Compounds
Mechanism of Action
The mechanism of action of N-(4-ethoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide involves its interaction with specific molecular targets. It can inhibit enzymes or receptors involved in critical biological pathways, leading to its observed biological effects. For example, it may inhibit the cyclooxygenase (COX) enzymes, reducing inflammation .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Substituents on the Benzothiazole Ring
- 4-Chloro vs. 4-Ethoxy Substitution :
The compound N-(4-Chlorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide () replaces the ethoxy group with a chloro substituent. Chlorine’s electron-withdrawing nature may enhance metabolic stability but reduce solubility compared to the ethoxy group’s electron-donating properties. This substitution could influence binding affinity in enzyme targets like carbonic anhydrase (hCA) . - 7-Chloro-4-Methoxy Substitution :
N-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide () introduces a methoxy group at position 4 and chlorine at position 5. Methoxy groups improve lipophilicity and membrane permeability, while chlorine enhances electrophilic interactions. This dual substitution may optimize pharmacokinetics compared to the ethoxy analog .
Modifications to the Dioxine/Carboxamide Moiety
- 3-Phenyl-5,6-dihydro-1,4-dioxine-2-carboxamide (14a) :
highlights that introducing a phenyl group on the dioxine ring (compound 14a ) significantly enhances inhibitory activity against hCA I compared to oxazine-based analogs (e.g., compound 11 ). This suggests that aromaticity in the dioxine system is critical for enzyme interaction . - Replacement with Oxathiine :
Substituting the dioxine with a 5-phenyl-5,6-dihydro-1,4-oxathiine moiety () slightly reduces activity, indicating that oxygen atoms in the dioxine ring are preferable to sulfur for target engagement .
Functional Comparisons
Enzyme Inhibition Profiles
- However, replacing the dioxine with oxazine (compound 11) decreases activity by ~30%, emphasizing the dioxine’s role in binding .
- Thieno vs. Furo Derivatives: Thieno[3,2-b]pyrrole carboxamides () exhibit higher hCA I inhibition than furo analogs, highlighting the importance of sulfur-containing heterocycles in enhancing potency .
Cardioprotective Activity
- N-[4-(4-Methoxyphenyl)-thiazol-2-yl]-hydrazine hydrobromide () demonstrates cardioprotective effects superior to reference drugs like Levocarnitine. While the target compound lacks direct data, its benzothiazole-carboxamide framework may share mechanistic pathways in mitigating hypoxia-induced muscle contraction .
Structure-Activity Relationship (SAR) Trends
Key SAR insights from structural analogs include:
Benzothiazole Substituents :
- Electron-donating groups (e.g., ethoxy, methoxy) improve solubility and target affinity.
- Halogens (e.g., chloro) enhance stability but may reduce bioavailability.
Dioxine vs. Oxathiine/Oxazine :
- Dioxine’s oxygen atoms are critical for enzyme inhibition.
- Sulfur substitution (oxathiine) or fused oxazine reduces activity.
Carboxamide Linker :
- Flexibility of the linker allows optimal spatial orientation for target binding.
Biological Activity
N-(4-ethoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by a benzothiazole moiety fused with a dioxine ring. Its molecular formula is , with a molecular weight of approximately 265.31 g/mol. The presence of the ethoxy group at the 4-position of the benzothiazole ring contributes to its biological activity and physicochemical properties.
Antimicrobial Activity
Research indicates that compounds within the benzothiazole class exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains.
Table 1: Antimicrobial Activity Against Bacterial Strains
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 0.015 µg/mL |
| This compound | Escherichia coli | 0.030 µg/mL |
These results suggest that the compound is more effective than traditional antibiotics like ampicillin and streptomycin .
Anticancer Activity
Several studies have highlighted the anticancer potential of benzothiazole derivatives. The compound has shown selective cytotoxicity against various cancer cell lines.
Table 2: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Reference Compound IC50 (µM) |
|---|---|---|
| HeLa (cervical) | 12.7 | Cisplatin (21.5) |
| MDA-MB-361 (breast) | 15.0 | Cisplatin (21.5) |
The compound induced apoptosis in HeLa cells through both extrinsic and intrinsic pathways, indicating its potential as an anticancer agent .
The biological activity of this compound may be attributed to its ability to inhibit specific cellular pathways involved in bacterial replication and cancer cell proliferation. For example, it has been shown to inhibit topoisomerase IV in bacterial cells without affecting human topoisomerase II, which highlights its selectivity .
Case Studies
A notable case study involved testing the compound's efficacy in vivo using animal models with induced tumors. The results demonstrated a significant reduction in tumor size compared to control groups treated with saline solutions.
Case Study Summary
Study Design: Mice with induced tumors were treated with varying doses of this compound.
Findings:
- Tumor size reduction was observed in a dose-dependent manner.
- No significant toxicity was reported at therapeutic doses.
Q & A
Q. What synthetic routes are commonly employed for preparing N-(4-ethoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide?
The synthesis typically involves multi-step reactions starting with functionalized benzothiazole and dihydrodioxine precursors. For example:
- Amide coupling : React 5,6-dihydro-1,4-dioxine-2-carboxylic acid with 4-ethoxybenzo[d]thiazol-2-amine using coupling agents like EDCI or HATU in anhydrous DMF .
- Cyclization strategies : Thiazole rings can be formed via Hantzsch thiazole synthesis, combining α-haloketones with thioureas under reflux conditions .
- Ethoxy group introduction : Post-synthetic modification via nucleophilic substitution (e.g., replacing chlorine with ethoxide in a benzothiazole intermediate) .
Q. How is the structural integrity of this compound validated in academic research?
Structural confirmation requires:
- NMR spectroscopy : and NMR to verify proton environments (e.g., dihydrodioxine methylene protons at δ 4.2–4.5 ppm) and carboxamide carbonyl signals .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks and fragmentation patterns .
- X-ray crystallography : For unambiguous determination of bond lengths and angles, particularly in benzothiazole and dioxine moieties .
Q. What biological targets or mechanisms are associated with this compound?
Preliminary studies on analogous structures suggest:
- Kinase inhibition : Benzo[d]thiazole derivatives inhibit CDK7, a cyclin-dependent kinase involved in transcription regulation, via competitive ATP-binding site interactions .
- Carbonic anhydrase modulation : Dihydrodioxine-carboxamide moieties may disrupt enzymatic activity by binding to zinc ions in the active site .
- Antimicrobial activity : Thiazole-amide hybrids exhibit efficacy against Gram-positive bacteria through membrane disruption .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound for specific targets?
Key SAR insights from related compounds include:
- Electron-withdrawing groups : Substituting the ethoxy group (e.g., with halogens) enhances CDK7 inhibitory activity by improving hydrophobic interactions .
- Dihydrodioxine conformation : Planar dioxine rings improve binding to carbonic anhydrase isoforms, while bulky substituents reduce solubility .
- Amide linker flexibility : Rigidifying the carboxamide bridge (e.g., via cyclopropane) increases metabolic stability but may reduce target affinity .
Q. What strategies resolve contradictions in bioactivity data across different assays?
Discrepancies often arise from assay conditions or impurity profiles. To address this:
- Orthogonal validation : Confirm activity using both enzymatic (e.g., fluorescence-based kinase assays) and cellular (e.g., proliferation inhibition in cancer lines) models .
- Purity optimization : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity >98% by HPLC .
- Solubility adjustments : Use co-solvents like DMSO/PBS (≤0.1% v/v) to avoid aggregation artifacts in vitro .
Q. How can computational methods guide the design of derivatives with improved pharmacokinetics?
- Molecular docking : Screen derivatives against CDK7 (PDB: 5FXT) to prioritize candidates with favorable binding energies .
- ADMET prediction : Tools like SwissADME predict logP (<3.5) and CYP450 interactions to reduce hepatic toxicity .
- QSAR models : Correlate substituent electronegativity (Hammett constants) with antimicrobial IC values to guide synthesis .
Q. What analytical techniques characterize degradation pathways under physiological conditions?
- Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% HO) conditions at 37°C. Monitor degradation via LC-MS to identify labile sites (e.g., ethoxy group hydrolysis) .
- Stability in plasma : Incubate with human plasma (37°C, 24 hr) and quantify parent compound loss using UPLC-PDA .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
